3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Description
Properties
IUPAC Name |
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-8-3-1-2-4-10(8)14-11-5-6-17-7-9(11)12/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSZGWEAFUSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C3=CC=CC=C3N=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from Ortho-Amino-Betaketoesters (Patent EP0030423B1)
One established route to quinoline carboxylic acids involves cyclization of ortho-amino-betaketoesters. The process includes:
- Starting with an ortho-amino-betaketoester intermediate.
- Cyclization under controlled temperature (0–150°C, preferably 30–80°C) in the presence of sodium ethoxide or similar bases.
- Refluxing the reaction mixture for 1 to 180 minutes to promote ring closure.
- Acidification with gaseous HCl to precipitate the quinoline carboxylic acid.
This method yields 1,4-dihydro-4-oxo-quinoline-2-carboxylic acids, which are structurally related and can be adapted for the pyranoquinoline scaffold by appropriate substitution and ring closure steps.
Key reaction conditions and yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acetylation | AlCl3, acetyl chloride, 0-5°C to reflux, 6-9 h | 34 | Formation of aminophenyl ketone intermediate |
| Cyclization with diethyl oxalate | Sodium ethoxide, ethanol, reflux 3 h | 79 | Formation of quinoline carboxylic acid salt |
| Alkylation with allyl bromide | K2CO3, DMF, 70°C, 2 h | 83 | Substitution on phenolic hydroxyl group |
| Rearrangement in N-methylpyrrolidone | 200°C, 3 h, N2 atmosphere | - | Formation of ring-alkylated quinoline derivative |
| Hydrolysis and acidification | NaHCO3, ethanol/water, reflux 1.5 h | 65-82 | Final carboxylic acid formation and purification |
This multi-step process demonstrates the preparation of quinoline carboxylic acids with high purity and yields, adaptable to the pyranoquinoline framework through modification of intermediates.
Condensation in the Presence of Metallic Sodium or Potassium (Patent US4010270A)
Another method involves:
- Formation of the sodium or potassium salt of a quinoline precursor in an inert solvent such as lower alkanols, toluene, or tetrahydrofuran.
- Reaction of this salt with oxalic acid esters to form intermediates.
- Refluxing in acidic media (glacial acetic acid and aqueous HCl) to promote cyclization and ring closure.
- Isolation of the pyranoquinoline carboxylic acid after filtration and precipitation.
This method is notable for its use of strong bases and high-boiling solvents to facilitate the formation of 4-oxo-4H-pyranoquinoline-2-carboxylic acids, closely related to the target compound.
| Parameter | Description |
|---|---|
| Base used | Metallic sodium, potassium, sodium amide |
| Solvent | Lower alkanols, toluene, THF, dioxane |
| Temperature | Heating and reflux conditions |
| Acidification | Glacial acetic acid + 37% HCl, reflux 3 h |
| Product isolation | Filtration, precipitation in ice water |
The method is efficient for synthesizing pharmacologically active pyranoquinoline carboxylic acids with antiallergic properties.
Catalyzed Redox Annulation of 3-Carboxyquinolines and Alkynes (Research Article Supplement)
A more recent method involves:
- Catalyzed redox annulation reactions between 3-carboxyquinolines and alkynes.
- Heating at elevated temperatures (80°C for 12 h or 120°C for 24 h).
- Purification by silica gel chromatography.
This approach allows the construction of the dihydro-pyranoquinoline scaffold with substituents, including carboxylic acid groups, under relatively mild conditions and provides good yields (~28-63%) depending on substituents.
| Compound Example | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| cis-3,4-Bis(3-methoxyphenyl)-3,4-dihydro-1H-pyrano[4,3-b]quinolin-1-one | 28 | 170-171 | Pale yellow solid |
| trans-3,4-Diphenyl-3,4-dihydro-1H-pyrano[4,3-b]quinolin-1-one | 63 | 160-161 | White solid |
This method is promising for diverse functionalization of the pyranoquinoline core.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ortho-amino-betaketoester cyclization (EP0030423B1) | Ortho-amino-betaketoesters, diethyl oxalate | Sodium ethoxide, reflux, acidification | High yield, well-established | Multi-step, requires protection/deprotection |
| Metallic sodium/potassium condensation (US4010270A) | Quinoline salts, oxalic acid esters | Metallic sodium/potassium, reflux in acidic media | Efficient for pharmacologically active compounds | Requires handling of reactive metals |
| Catalyzed redox annulation (Recent research) | 3-Carboxyquinolines, alkynes | Catalysts, elevated temperature, chromatography | Mild conditions, diverse substitutions | Moderate yields, longer reaction times |
Summary of Research Findings
- The preparation of this compound and related derivatives relies heavily on cyclization strategies involving amino-keto intermediates or quinoline salts.
- Base-mediated cyclizations and acid-promoted ring closures are key steps in forming the fused pyranoquinoline ring system.
- Recent catalytic methods allow for more functional group diversity and milder reaction conditions but may have moderate yields.
- The choice of method depends on the desired substitution pattern, scale, and available starting materials.
- Characterization methods such as NMR, mass spectrometry, and melting point determination confirm product structure and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Substitution: Substituted quinolines with various functional groups, useful in material science and medicinal chemistry.
Scientific Research Applications
3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural Differences :
- The chromenoquinoline scaffold replaces the pyran ring with a chromene (benzopyran) system, introducing an additional aromatic benzene ring.
- The presence of 6,8-dione groups distinguishes these derivatives from the carboxylic acid-containing target compound.
Pyridoindole Derivatives (e.g., Tetrahydro-1H-pyrido[4,3-b]indole-8-yl Acetic Acids)
Structural Differences :
- The quinoline system is replaced by a pyridoindole framework, integrating an indole moiety instead of a benzene ring.
- Both compounds share partial saturation (tetrahydro vs. dihydro), but the indole nitrogen alters electronic properties.
Pyranoquinolizine Carboxylic Acids (e.g., Cou343)
Structural Differences :
- Cou343 (11-oxo-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid) incorporates an additional pyrido ring and an oxo group, increasing structural complexity.
Functional Role :
- Cou343 is utilized in photolytic sensors due to its fluorescence properties, attributed to the extended conjugation from the pyrido-quinoline system and oxo group .
Pyranopyridine Carboxylic Acids (e.g., 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic Acid)
Structural Differences :
- The pyran ring is fused to pyridine ([3,2-b] position) instead of quinoline, resulting in a smaller, less conjugated system.
Physicochemical Properties :
- Molecular weight: 179.18 g/mol (vs. ~257 g/mol for the target compound), leading to higher solubility but reduced lipophilicity .
Biological Activity
3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid (CAS Number: 1155104-28-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyranoquinoline, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent studies.
- Molecular Formula : C13H11NO3
- Molecular Weight : 229.23 g/mol
- Structure : The compound features a pyranoquinoline core, which is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. In a study evaluating quinoline-related carboxylic acid derivatives, this compound showed substantial inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. The half-maximal inhibitory concentration (IC50) values indicated significant anti-inflammatory effects without cytotoxicity to the macrophages .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that this compound could inhibit the proliferation of several human tumor cell lines, including HeLa (cervical cancer), A375 (melanoma), and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| A375 | 12.8 | Cell cycle arrest |
| MCF7 | 10.5 | Apoptosis via mitochondrial pathway |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results suggest that this compound exhibits activity against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria indicates potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of pyranoquinolines is often influenced by their structural features. Modifications to the functional groups attached to the core structure can enhance or diminish their biological activities. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and interaction with biological targets.
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on RAW264.7 macrophages demonstrated that this compound inhibited TNF-alpha production in a dose-dependent manner, showcasing its potential as an anti-inflammatory agent. -
Anticancer Evaluation :
In another study involving various cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Q & A
Q. What are the standard protocols for synthesizing pyrano-quinoline carboxylic acid derivatives, and how are intermediates characterized?
Pyrano-quinoline derivatives are typically synthesized via multicomponent reactions or cyclization strategies. For example, pyrano[3,4-c]pyrazolo[4,3-f]quinoline derivatives can be synthesized using catalytic methods (e.g., ZnCl₂) under reflux conditions, with intermediates purified via column chromatography . Key characterization steps include:
- NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.25–7.93 ppm, methyl groups at δ 2.31 ppm) and carbon shifts (e.g., carbonyl carbons at ~165–169 ppm) confirm structural motifs .
- IR spectroscopy : Peaks at 1670–1588 cm⁻¹ (C=O stretching) and 3187–3036 cm⁻¹ (N-H stretching) validate functional groups .
- HRMS : Precise mass-to-charge ratios (e.g., m/z 330.1606 [M+H]⁺) confirm molecular formulas .
Q. What analytical techniques are critical for confirming the molecular structure of pyrano-quinoline derivatives?
A combination of spectral methods is essential:
- 1H/13C NMR : Resolves regiochemistry (e.g., distinguishing pyrano vs. pyrido rings) and substituent positions .
- X-ray crystallography : Provides absolute configuration, as seen in studies resolving tetrahydroquinoline stereochemistry .
- IR and HRMS : Cross-validate functional groups and molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Contradictions in NMR or IR data often arise from tautomerism, solvent effects, or impurities. For example:
- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic proton exchange in quinoline rings .
- Solvent artifacts : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts (e.g., NH protons at δ 13.72 ppm in DMSO-d6) .
- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., desfluoro or ethylenediamine impurities in quinolone syntheses) .
Q. How can reaction conditions be optimized to improve yields of pyrano-quinoline derivatives?
Key factors include:
Q. What methodologies are used to evaluate the biological activity of pyrano-quinoline carboxylic acid derivatives?
- Antibacterial assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains, referencing quinolone derivatives like ciprofloxacin .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 3,4-dimethoxyphenyl or chlorophenyl groups) and assess activity changes .
- Molecular docking : Simulate interactions with bacterial DNA gyrase or topoisomerase IV using PyMol or AutoDock .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across pyrano-quinoline analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
